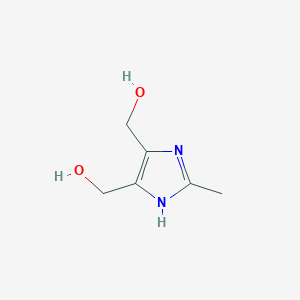![molecular formula C18H13Cl2F6NO4 B2936271 N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 320418-39-1](/img/structure/B2936271.png)
N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 583.3 g/mol.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: CYP3A4 Inhibition
This compound has been studied for its potential as a CYP3A4 inhibitor . CYP3A4 is an enzyme that metabolizes many drugs in the body, and its inhibition can lead to increased bioavailability of certain medications. The compound’s ability to bind to CYP3A4 with high affinity suggests it could be used to modulate the enzyme’s activity in drug metabolism studies .
Cancer Therapeutics: Chemotherapeutic Enhancement
Research indicates that the compound may enhance the efficacy of chemotherapeutic agents. By potentially inhibiting CYP3A4, which is often overexpressed in cancerous cells, the compound could increase the shelf-life and absorption of chemotherapeutic drugs, making it a valuable asset in cancer treatment research .
Molecular Electronics: Substrate-Mimicking Inhibitors
The compound’s structural properties allow it to mimic substrates in molecular electronics. This application is crucial in the design of new electronic devices that can interact with biological systems, such as biosensors and medical implants .
Coordination Chemistry: Metal Complex Formation
In coordination chemistry, this compound can form complexes with metals like Ni2+ and Cu2+, which have diverse applications. These complexes can be used in photochemistry, catalysis, and even as precursors for the synthesis of metal sulfide nanoparticles .
Osteoarthritis Treatment: Novel Derivatives
Derivatives of this compound, such as diclofenac etalhyaluronate (SI-613), have been investigated for their pharmacological effects in treating osteoarthritis. SI-613 has shown promising results in reducing knee joint swelling and pain, indicating the potential for developing new treatments for joint disorders .
Synthetic Chemistry: Intermediate in Drug Synthesis
The compound serves as an intermediate in the synthesis of drugs like diclofenac sodium. Its role in the sensitive amide hydrolysis step of the Smiles rearrangement is critical for the production of pharmaceuticals in a continuous flow process .
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-13-2-1-3-14(20)12(13)7-31-27-16(28)11-6-10(29-8-17(21,22)23)4-5-15(11)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSUFBZYFTSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)


![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)
